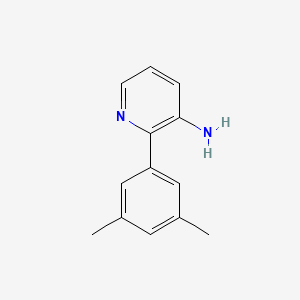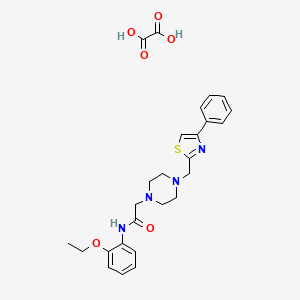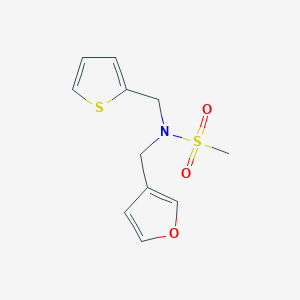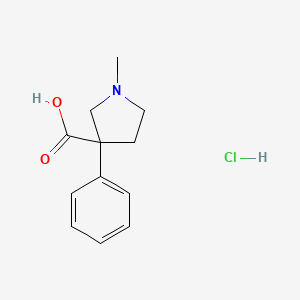
2-(3,5-Dimethylphenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group at the 2-position and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. For this compound, the reaction involves the coupling of 3,5-dimethylphenylboronic acid with 3-bromopyridin-2-amine under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 2-(3,5-Dimethylphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .
科学研究应用
2-(3,5-Dimethylphenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
- 2-(3,5-Dimethylphenyl)pyridin-4-amine
- 2-(3,5-Dimethylphenyl)pyridin-2-amine
- 2-(3,5-Dimethylphenyl)pyridin-3-ol
Comparison: Compared to these similar compounds, 2-(3,5-Dimethylphenyl)pyridin-3-amine exhibits unique properties due to the position of the amine group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
属性
IUPAC Name |
2-(3,5-dimethylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-6-10(2)8-11(7-9)13-12(14)4-3-5-15-13/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKHLHHKRNZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide](/img/structure/B2702988.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)


![1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2702998.png)
![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)
